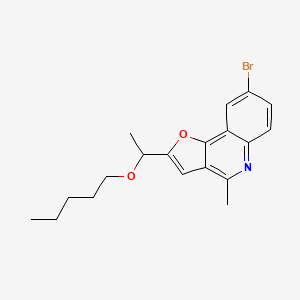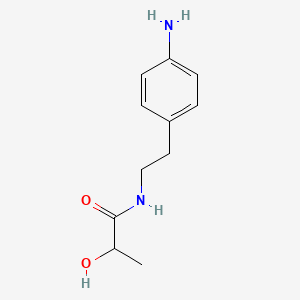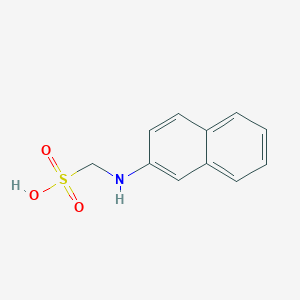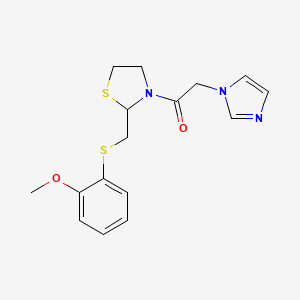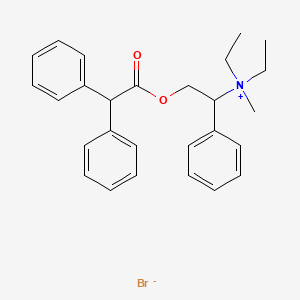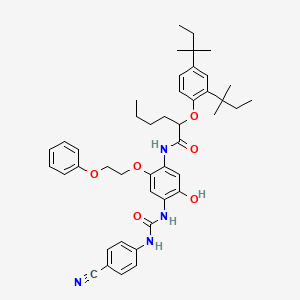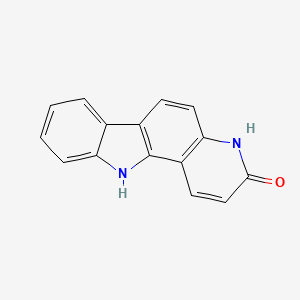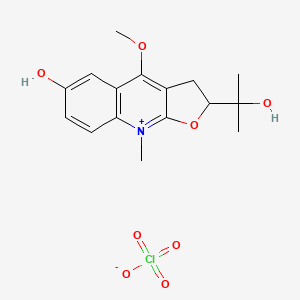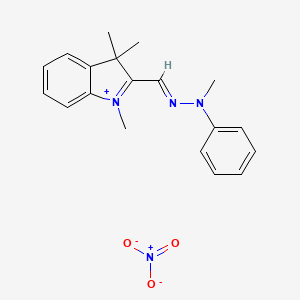
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate is a complex organic compound with a unique structure that includes an indolium core
Vorbereitungsmethoden
The synthesis of 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate typically involves multiple steps. One common method includes the condensation of phenylhydrazine with methyl ethyl ketone, followed by a ring-closure reaction. The resulting product is then methylated using methyl toluenesulfonate and neutralized with ammonia . Industrial production methods may involve similar steps but are optimized for larger scale production and efficiency.
Analyse Chemischer Reaktionen
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the indolium core. Common reagents used in these reactions include hydrochloric acid, acetic anhydride, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate has several scientific research applications:
Chemistry: It is used in the synthesis of polymers and as a reactant in cycloaddition reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate involves its interaction with molecular targets through its indolium core. This interaction can affect various pathways, depending on the specific application. For example, in polymer synthesis, the compound acts as a nucleophile, reacting with electrophilic species to form new bonds .
Vergleich Mit ähnlichen Verbindungen
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate can be compared with similar compounds such as:
1,3,3-Trimethyl-2-methyleneindoline: This compound is also used in polymer synthesis and has similar reactivity.
2-Methylene-1,3,3-trimethylindoline: Another related compound with applications in the synthesis of photochromic dyes. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
84788-03-4 |
|---|---|
Molekularformel |
C19H22N4O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;nitrate |
InChI |
InChI=1S/C19H22N3.NO3/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;2-1(3)4/h5-14H,1-4H3;/q+1;-1 |
InChI-Schlüssel |
QIGUALQIMHGHGD-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C.[N+](=O)([O-])[O-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




